1-phenyl-3-(3,4,5-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-PHENYL-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound known for its diverse biological activities. This compound features a 3,4,5-trimethoxyphenyl group, which is a versatile pharmacophore present in many biologically active molecules . The presence of this group contributes to the compound’s significant bioactivity, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-PHENYL-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 3,4,5-trimethoxyphenyl intermediate: This step involves the reaction of 3,4,5-trimethoxybenzaldehyde with appropriate reagents to form the intermediate.
Cyclization: The intermediate undergoes cyclization to form the indole core structure.
Final coupling: The indole core is then coupled with a phenyl group to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-PHENYL-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and trimethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-PHENYL-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-PHENYL-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s trimethoxyphenyl group plays a crucial role in its bioactivity by fitting into binding sites of target proteins, such as tubulin, and inhibiting their function . This inhibition can lead to the disruption of cellular processes, ultimately resulting in the compound’s therapeutic effects.
Comparison with Similar Compounds
1-PHENYL-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can be compared with other compounds containing the trimethoxyphenyl group, such as:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Combretastatin: A potent microtubule-targeting agent.
These compounds share similar structural features but differ in their specific biological activities and therapeutic applications. The unique combination of the indole core and the trimethoxyphenyl group in 1-PHENYL-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE contributes to its distinct bioactivity profile.
Properties
Molecular Formula |
C24H23NO4 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
1-phenyl-3-[(3,4,5-trimethoxyphenyl)methyl]-3H-indol-2-one |
InChI |
InChI=1S/C24H23NO4/c1-27-21-14-16(15-22(28-2)23(21)29-3)13-19-18-11-7-8-12-20(18)25(24(19)26)17-9-5-4-6-10-17/h4-12,14-15,19H,13H2,1-3H3 |
InChI Key |
MTXMJVMXHPUSHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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